Cas no 4430-37-9 (1-isothiocyanato-2-(methylsulfanyl)ethane)

1-isothiocyanato-2-(methylsulfanyl)ethane 化学的及び物理的性質
名前と識別子
-
- 1-isothiocyanato-2-(methylsulfanyl)ethane
- 1-isothiocyanato-2-methylsulfanyl-ethane
- (2-isothiocyanatoethyl)(methyl)sulfane
- UNII-5FU6H57DXN
- EAA43037
- Ethane, 1-isothiocyanato-2-(methylthio)-
- EN300-115917
- SCHEMBL10585683
- 844-156-5
- AT25553
- Isothiocyanic acid, 2-(methylthio)ethyl ester
- 2-(Methylthio)ethyl isothiocyanate
- 5FU6H57DXN
- 4430-37-9
- 2-Methylthioethyl isothiocyanate
- DTXCID50418873
- AKOS013282544
- DTXSID90468054
- 1-Isothiocyanato-2-(methylthio)ethane
-
- インチ: InChI=1S/C4H7NS2/c1-7-3-2-5-4-6/h2-3H2,1H3
- InChIKey: NRORKJAOHOBIMQ-UHFFFAOYSA-N
- SMILES: CSCCN=C=S
計算された属性
- 精确分子量: 133.00199157Da
- 同位素质量: 133.00199157Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 7
- 回転可能化学結合数: 3
- 複雑さ: 75.8
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 69.8Ų
1-isothiocyanato-2-(methylsulfanyl)ethane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-115917-0.25g |
1-isothiocyanato-2-(methylsulfanyl)ethane |
4430-37-9 | 95% | 0.25g |
$325.0 | 2023-05-24 | |
TRC | B452455-50mg |
1-isothiocyanato-2-(methylsulfanyl)ethane |
4430-37-9 | 50mg |
$ 160.00 | 2022-06-07 | ||
TRC | B452455-100mg |
1-isothiocyanato-2-(methylsulfanyl)ethane |
4430-37-9 | 100mg |
$ 250.00 | 2022-06-07 | ||
Aaron | AR01A2S6-5g |
1-isothiocyanato-2-(methylsulfanyl)ethane |
4430-37-9 | 95% | 5g |
$2642.00 | 2025-02-09 | |
Aaron | AR01A2S6-10g |
1-isothiocyanato-2-(methylsulfanyl)ethane |
4430-37-9 | 95% | 10g |
$3907.00 | 2023-12-14 | |
A2B Chem LLC | AV48682-500mg |
1-isothiocyanato-2-(methylsulfanyl)ethane |
4430-37-9 | 95% | 500mg |
$574.00 | 2024-04-20 | |
A2B Chem LLC | AV48682-100mg |
1-isothiocyanato-2-(methylsulfanyl)ethane |
4430-37-9 | 95% | 100mg |
$275.00 | 2024-04-20 | |
1PlusChem | 1P01A2JU-5g |
1-isothiocyanato-2-(methylsulfanyl)ethane |
4430-37-9 | 95% | 5g |
$2408.00 | 2025-03-04 | |
Aaron | AR01A2S6-100mg |
1-isothiocyanato-2-(methylsulfanyl)ethane |
4430-37-9 | 95% | 100mg |
$339.00 | 2025-02-09 | |
A2B Chem LLC | AV48682-2.5g |
1-isothiocyanato-2-(methylsulfanyl)ethane |
4430-37-9 | 95% | 2.5g |
$1390.00 | 2024-04-20 |
1-isothiocyanato-2-(methylsulfanyl)ethane 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
1-isothiocyanato-2-(methylsulfanyl)ethaneに関する追加情報
Introduction to 1-isothiocyanato-2-(methylsulfanyl)ethane (CAS No. 4430-37-9)
1-isothiocyanato-2-(methylsulfanyl)ethane, identified by its CAS number 4430-37-9, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of isothiocyanates, which are known for their versatile reactivity and potential applications in drug discovery and synthetic chemistry. The presence of both an isothiocyanate group and a methylsulfanyl substituent makes this molecule a particularly intriguing subject for investigation.
The structural features of 1-isothiocyanato-2-(methylsulfanyl)ethane contribute to its unique chemical properties. The isothiocyanate functional group (–N=C=S) is highly reactive and can participate in various chemical transformations, including nucleophilic addition, cycloaddition reactions, and coordination with metal ions. These reactions are of great interest in the development of new pharmaceutical agents, as they allow for the construction of complex molecular architectures.
The methylsulfanyl group (–SCH₃) further enhances the reactivity of the molecule by providing a nucleophilic center that can engage in substitution or coupling reactions. This dual reactivity makes 1-isothiocyanato-2-(methylsulfanyl)ethane a valuable intermediate in the synthesis of more complex organic molecules. For instance, it can be used to introduce both sulfur and nitrogen-containing heterocycles into a single framework, which is often desirable in medicinal chemistry.
In recent years, there has been growing interest in the use of isothiocyanates as pharmacophores due to their ability to modulate biological pathways. Studies have shown that isothiocyanates can interact with various biological targets, including enzymes and receptors, leading to potential therapeutic effects. The specific reactivity of 1-isothiocyanato-2-(methylsulfanyl)ethane makes it a promising candidate for further exploration in this context.
One area where this compound has shown particular promise is in the development of novel antimicrobial agents. Isothiocyanates have been found to exhibit broad-spectrum antimicrobial activity by interfering with bacterial cell wall synthesis and other vital processes. The structural motif of 1-isothiocyanato-2-(methylsulfanyl)ethane suggests that it could be modified to enhance its antimicrobial properties while maintaining its reactivity towards other biological targets.
Furthermore, the compound's ability to form coordination complexes with metal ions has opened up new avenues in materials science and catalysis. Metalloisothiocyanates have been studied for their potential as catalysts in various organic transformations, including cross-coupling reactions and oxidation processes. The presence of the methylsulfanyl group in 1-isothiocyanato-2-(methylsulfanyl)ethane may facilitate its complexation with transition metals, leading to novel catalytic systems.
Recent advances in computational chemistry have also contributed to a deeper understanding of the reactivity and mechanism of 1-isothiocyanato-2-(methylsulfanyl)ethane. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the molecular level. These insights are crucial for designing more effective derivatives with improved pharmacological properties.
The synthesis of 1-isothiocyanato-2-(methylsulfanyl)ethane itself presents an interesting challenge due to its reactive nature. Traditional synthetic routes often involve the reaction of thioureas or carbodiimides with alkyl halides or sulfides under controlled conditions. However, optimizing these reactions to achieve high yields and purity remains a key area of research.
In conclusion, 1-isothiocyanato-2-(methylsulfanyl)ethane (CAS No. 4430-37-9) is a versatile compound with significant potential in pharmaceutical research and synthetic chemistry. Its unique structural features and reactivity make it a valuable tool for developing new drugs and materials. As research continues to uncover new applications for this compound, its importance in the chemical biology field is likely to grow even further.
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